molecular formula C12H16N2O6 B8122678 2'-O-Allyluridine

2'-O-Allyluridine

Cat. No.: B8122678
M. Wt: 284.26 g/mol
InChI Key: NGZRTPYYZWYZSO-QCNRFFRDSA-N
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Description

2’-O-Allyluridine is a modified nucleoside analogue derived from uridine. It features an allyl group attached to the 2’-hydroxyl position of the ribose sugar. This modification enhances the compound’s stability and resistance to enzymatic degradation, making it a valuable tool in various scientific research applications .

Scientific Research Applications

2’-O-Allyluridine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Allyluridine typically involves the allylation of uridine. One common method includes the use of allyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of 2’-O-Allyluridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Purification is typically achieved through column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2’-O-Allyluridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include epoxides, saturated derivatives, and various substituted uridine analogues .

Mechanism of Action

The mechanism of action of 2’-O-Allyluridine involves its incorporation into RNA molecules. The allyl group at the 2’-position enhances the stability of the RNA, making it resistant to degradation by nucleases. This stability allows for prolonged activity in biological systems, making it useful in various therapeutic and diagnostic applications .

Comparison with Similar Compounds

Uniqueness of 2’-O-Allyluridine: 2’-O-Allyluridine stands out due to its unique combination of stability and reactivity. The allyl group provides a versatile handle for further chemical modifications, making it a valuable tool in synthetic chemistry and molecular biology .

Properties

IUPAC Name

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O6/c1-2-5-19-10-9(17)7(6-15)20-11(10)14-4-3-8(16)13-12(14)18/h2-4,7,9-11,15,17H,1,5-6H2,(H,13,16,18)/t7-,9-,10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZRTPYYZWYZSO-QCNRFFRDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1C(C(OC1N2C=CC(=O)NC2=O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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